molecular formula C16H14ClFN2O2 B11687359 2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11687359
M. Wt: 320.74 g/mol
InChI Key: JCBATCFBGBKLBH-DJKKODMXSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is an organic compound with a complex structure It is characterized by the presence of a chloro-substituted phenoxy group, a fluorophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of 4-chloro-3-methylphenoxyacetic acid: This can be achieved by reacting 4-chloro-3-methylphenol with chloroacetic acid under basic conditions.

    Conversion to hydrazide: The 4-chloro-3-methylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the hydrazide with 4-fluorobenzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide, potassium tert-butoxide, and various organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used as a probe or tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)acetic acid: This compound shares the phenoxy and chloro groups but lacks the hydrazide and fluorophenyl moieties.

    4-fluorobenzaldehyde: This compound contains the fluorophenyl group but lacks the phenoxy and hydrazide components.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H14ClFN2O2

Molecular Weight

320.74 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14ClFN2O2/c1-11-8-14(6-7-15(11)17)22-10-16(21)20-19-9-12-2-4-13(18)5-3-12/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

JCBATCFBGBKLBH-DJKKODMXSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)F)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=CC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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